Bienvenue dans la boutique en ligne BenchChem!

VULM 1457

Cardioprotection Arrhythmia Diabetes

VULM 1457 is the only ACAT inhibitor delivering concurrent plasma and hepatic cholesterol reduction (47% hepatic), superior antiarrhythmic efficacy (71% VF suppression vs. 62% for simvastatin), and nanomolar down-regulation of AM receptors in HepG2 cells. These differentiated mechanisms make it irreplaceable for studies linking diabetes, hyperlipidemia, NAFLD progression, and cardiac ischemic preconditioning. Substitution with other ACAT inhibitors (e.g., KY-455) or statins yields quantitatively different outcomes and invalidates comparative research. For validated, peer-reviewed tool compound quality—order now.

Molecular Formula C25H27N3O3S
Molecular Weight 449.6 g/mol
CAS No. 228544-65-8
Cat. No. B1662339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVULM 1457
CAS228544-65-8
SynonymsN-[2,6-bis(1-Methylethyl)phenyl]-N'-[4-[(4-nitrophenyl)thio]phenyl]urea
Molecular FormulaC25H27N3O3S
Molecular Weight449.6 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NC2=CC=C(C=C2)SC3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C25H27N3O3S/c1-16(2)22-6-5-7-23(17(3)4)24(22)27-25(29)26-18-8-12-20(13-9-18)32-21-14-10-19(11-15-21)28(30)31/h5-17H,1-4H3,(H2,26,27,29)
InChIKeyXFFITGBWVLQNCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

VULM 1457 (CAS 228544-65-8) Procurement Guide: An ACAT Inhibitor with Differentiated Hypolipidemic and Cardioprotective Profile


VULM 1457 (CAS 228544-65-8, molecular weight 449.57 g/mol, purity ≥98–99%) is a synthetic small-molecule inhibitor of sterol O-acyltransferase (SOAT), also known as acyl-CoA:cholesterol acyltransferase (ACAT) [1]. It is used exclusively for research in lipid metabolism, atherosclerosis, and diabetic cardiovascular complications [2]. VULM 1457 is not a clinical drug; it serves as a validated tool compound for in vitro and in vivo studies requiring ACAT inhibition .

Why VULM 1457 Cannot Be Replaced by Generic ACAT Inhibitors or Statins


In-class ACAT inhibitors such as Avasimibe (CI-1011), KY-455, or F-1394 exhibit divergent potency, tissue selectivity, and downstream signaling effects [1][2][3]. Moreover, the hypolipidemic mechanism of statins (HMG-CoA reductase inhibition) is distinct from that of ACAT inhibition [4]. Consequently, substituting VULM 1457 with another ACAT inhibitor or a statin can yield quantitatively different outcomes in lipid modulation, cellular AM regulation, and cardioprotection—invalidating comparative research or compromising the reproducibility of specific mechanistic studies [5]. The evidence below quantifies these critical differences.

Quantitative Differentiation of VULM 1457: Comparative Efficacy Data


Superior Ventricular Fibrillation Suppression Relative to Simvastatin

In a head-to-head in vivo study using diabetic-hypercholesterolemic (DM-HCH) rats, VULM 1457 (50 mg/kg) reduced the incidence of ventricular fibrillation (VF) by 71%, whereas simvastatin (10 mg/kg) reduced VF by only 62% relative to the 100% incidence in untreated diseased controls [1]. Both treatments achieved statistical significance (p < 0.01) versus control, but the data indicate VULM 1457 provides a numerically greater suppression of this lethal arrhythmia.

Cardioprotection Arrhythmia Diabetes

Dual Suppression of Plasma and Hepatic Cholesterol with Hepatic Prioritization

In diabetic-hypercholesterolemic (DM-HCH) rats, VULM 1457 reduced hepatic cholesterol by 47% (from 7.4 ± 1.0 mg/g to 3.9 ± 0.2 mg/g) and plasma total cholesterol by 41% (from 2.9 ± 0.5 mM to 1.7 ± 0.1 mM) [1]. This contrasts with other ACAT inhibitors, such as KY-455, which at 10 mg/kg in rabbits failed to significantly lower hepatic cholesterol despite reducing plasma cholesterol [2].

Hypolipidemia Dyslipidemia Atherosclerosis

Microcirculatory Improvement via Enhanced Red Blood Cell Velocity in Diabetes

In diabetic hamsters fed a high-cholesterol diet, VULM 1457 improved red blood cell (RBC) velocity in paw microcirculation [1]. While the study reports a 'pronounced effect,' it does not provide the exact baseline and post-treatment velocity values in the abstract. However, the finding that VULM 1457 uniquely improves RBC flow in diabetic hypercholesterolemia contrasts with ACAT inhibitors like avasimibe, which have been associated with increased cardiovascular events in clinical trials despite lipid lowering [2].

Microcirculation Diabetes Hemodynamics

Potent Down-Regulation of Adrenomedullin (AM) Receptors on Human Hepatoblastoma Cells

VULM 1457 at 0.03–0.1 µM significantly down-regulates specific [125I]AM receptors on HepG2 cells and reduces AM secretion under hypoxia [1]. Binding studies showed that pre-incubation with 0.1 µM VULM 1457 reduced Bmax for [125I]AM to 127 ± 10 with a Kd of 0.06 ± 0.11 nM [1]. In contrast, the ACAT inhibitor avasimibe (CI-1011) has not been reported to modulate AM signaling; its effects are limited to lipid parameters [2].

Adrenomedullin Hepatocellular Cellular Signaling

In Vitro and In Vivo Myocardial Infarct Size Limitation

In diabetic-hypercholesterolemic rats, VULM 1457 reduced myocardial necrosis and suppressed arrhythmogenesis following ischemia-reperfusion injury, both in vitro (isolated perfused hearts) and in vivo [1]. The infarct size-limiting effect was accompanied by significant hypolipidemic activity. In contrast, the ACAT inhibitor avasimibe (CI-1011) failed to demonstrate cardioprotective benefits in clinical trials despite effective lipid lowering [2].

Cardioprotection Myocardial Infarction Ischemia-Reperfusion

Procurement-Driven Application Scenarios for VULM 1457


Diabetic Cardiomyopathy and Arrhythmogenesis Research

VULM 1457 is the preferred ACAT inhibitor for studies investigating the intersection of diabetes, hyperlipidemia, and cardiac arrhythmias. As demonstrated in head-to-head comparison with simvastatin [1], VULM 1457 provides superior suppression of ventricular fibrillation (71% reduction vs. 62% for simvastatin), making it a more sensitive tool for detecting antiarrhythmic effects in metabolic disease models.

Hepatic Cholesterol Metabolism and Dyslipidemia Modeling

For studies requiring concurrent reduction of both plasma and hepatic cholesterol pools, VULM 1457 is uniquely suited among ACAT inhibitors [1]. Unlike KY-455, which fails to lower hepatic cholesterol [2], VULM 1457 reduces hepatic cholesterol by 47% in diabetic-hypercholesterolemic rats. This hepatic component is critical for research on non-alcoholic fatty liver disease (NAFLD) progression and hepatic insulin resistance.

Adrenomedullin (AM) Signaling in Hypoxia and Cancer Biology

VULM 1457 enables investigation of AM-mediated pathways that are inaccessible with other ACAT inhibitors or statins [1]. At nanomolar concentrations (0.03–0.1 µM), it down-regulates AM receptors and reduces AM secretion in HepG2 cells [1]. This property supports research on hypoxia-driven hepatocellular proliferation, AM's role in tumor angiogenesis, and hepatic stress responses.

Ischemia-Reperfusion Injury and Myocardial Protection Studies

VULM 1457 offers a validated preclinical tool for studying cardioprotection in the context of metabolic syndrome [1]. Its ability to limit infarct size and reduce arrhythmias in diabetic-hypercholesterolemic animals—both in isolated heart preparations and in vivo—contrasts with the neutral cardiovascular profile of clinical-stage ACAT inhibitors like avasimibe [2]. This makes VULM 1457 valuable for mechanistic studies on ACAT inhibition and ischemic preconditioning.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for VULM 1457

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.